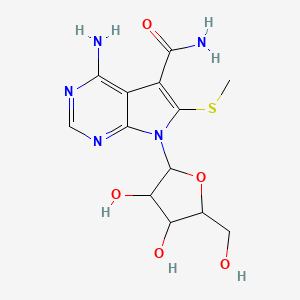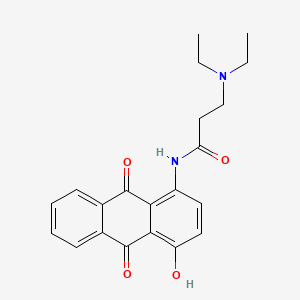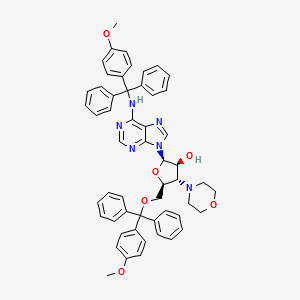
Niobium Hydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Niobium hydride is a compound formed by the reaction of niobium with hydrogen. It is known for its unique properties and applications in various fields, including superconductivity and hydrogen storage. Niobium, a transition metal, can absorb hydrogen to form different hydride phases, which can significantly alter its physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Niobium hydride can be synthesized by exposing niobium metal to hydrogen gas at elevated temperatures. The reaction typically occurs at temperatures ranging from 200°C to 400°C under hydrogen pressures of 1 to 10 atmospheres. The formation of this compound is influenced by factors such as temperature, pressure, and the purity of the niobium metal.
Industrial Production Methods: In industrial settings, this compound is produced by hydrogenating niobium metal in a controlled environment. The process involves heating niobium in a hydrogen atmosphere to facilitate the absorption of hydrogen. The reaction is monitored to ensure the desired stoichiometry and phase of the hydride are achieved. High-purity niobium is often used to minimize impurities that could affect the hydride formation.
Analyse Des Réactions Chimiques
Types of Reactions: Niobium hydride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form niobium oxide and water.
Reduction: It can be reduced back to niobium metal and hydrogen gas.
Substitution: this compound can participate in substitution reactions where hydrogen atoms are replaced by other elements or groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or air at elevated temperatures.
Reduction: Can be achieved using reducing agents such as hydrogen gas or other metal hydrides.
Substitution: Reactions often require specific catalysts and conditions depending on the substituent.
Major Products:
Oxidation: Niobium oxide (Nb2O5) and water (H2O).
Reduction: Niobium metal (Nb) and hydrogen gas (H2).
Substitution: Various substituted niobium compounds depending on the reactants used.
Applications De Recherche Scientifique
Niobium hydride has several applications in scientific research:
Superconductivity: this compound phases can affect the superconducting properties of niobium, making it a subject of study in the development of superconducting materials.
Hydrogen Storage: Due to its ability to absorb and release hydrogen, this compound is explored as a potential material for hydrogen storage systems.
Material Science: The study of this compound helps in understanding hydrogen embrittlement and improving the mechanical properties of niobium-based materials.
Mécanisme D'action
The mechanism by which niobium hydride exerts its effects involves the absorption and release of hydrogen atoms. The hydrogen atoms occupy interstitial sites in the niobium lattice, leading to the formation of different hydride phases. These phases can alter the electronic, mechanical, and superconducting properties of niobium. The interaction between niobium and hydrogen is influenced by factors such as temperature, pressure, and the presence of impurities.
Comparaison Avec Des Composés Similaires
Titanium Hydride (TiH2): Like niobium hydride, titanium hydride is used in hydrogen storage and as a reducing agent. titanium hydride has different thermodynamic properties and hydrogen absorption capacities.
Zirconium Hydride (ZrH2): Zirconium hydride is another hydrogen storage material with applications in nuclear reactors. It has different stability and reaction conditions compared to this compound.
Vanadium Hydride (VH2): Vanadium hydride is known for its high hydrogen absorption capacity and is studied for similar applications as this compound.
Uniqueness of this compound: this compound is unique due to its high superconducting transition temperature and its ability to form various hydride phases. Its properties make it particularly valuable in the study of superconductivity and hydrogen storage technologies .
Propriétés
Numéro CAS |
12655-93-5 |
|---|---|
Formule moléculaire |
H5Nb |
Poids moléculaire |
97.946 g/mol |
Nom IUPAC |
hydride;niobium(5+) |
InChI |
InChI=1S/Nb.5H/q+5;5*-1 |
Clé InChI |
FBRCTMHFHUMEHP-UHFFFAOYSA-N |
SMILES canonique |
[H-].[H-].[H-].[H-].[H-].[Nb+5] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


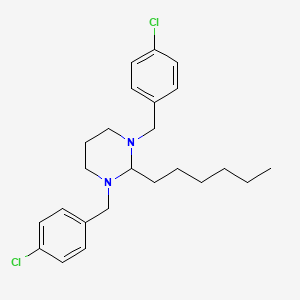
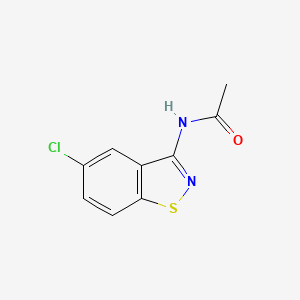
![12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide](/img/structure/B12812496.png)
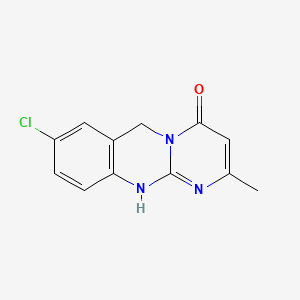
![5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline](/img/structure/B12812506.png)
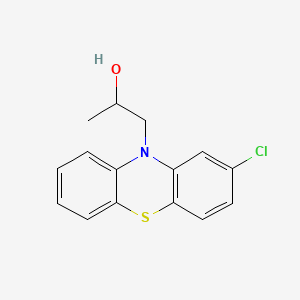
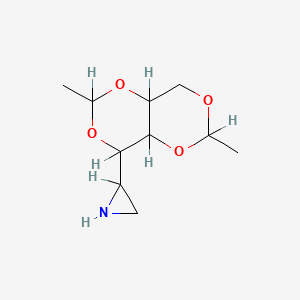
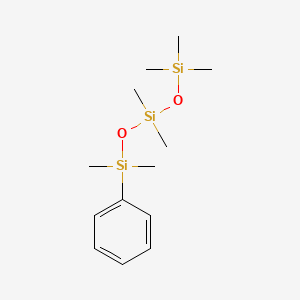

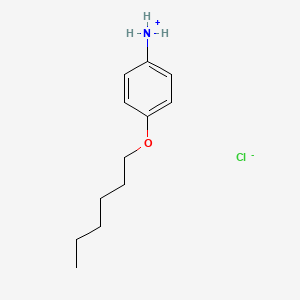
![Benzo[b]naphtho[2,3-d]furan,1-bromo-](/img/structure/B12812544.png)
